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molecular formula C6H4Br2S B7985745 3,5-Dibromobenzenethiol CAS No. 144450-51-1

3,5-Dibromobenzenethiol

Cat. No. B7985745
M. Wt: 267.97 g/mol
InChI Key: AZVGHTVANGAGFT-UHFFFAOYSA-N
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Patent
US06750230B2

Procedure details

Sodium hydroxide (1.96 g, 49 mmol) was added to a solution of S-(3,5-dibromophenyl) diethylthiocarbamate (12 g, 32.7 mmol) (Preparation 47) in methanol (33 ml) and the mixture was heated at reflux for 15 hours. The mixture was cooled to 20° C. and concentrated under reduced pressure. The residue was partitioned between dichloromethane (90 ml) and water (250 ml) and the aqueous layer was further extracted with dichloromethane (90 ml). The combined organic layers were washed with a solution of sodium hydroxide (1N, 100 ml). The combined aqueous layers were cooled to 0° C. and the pH was adjusted to 2 by the addition of concentrated hydrochloric acid, giving a white suspension. This suspension was extracted with dichloromethane (2×250 ml) and the combined extracts were washed with brine (25 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to leave the title compound as a yellow solid (6.7 g).
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
S-(3,5-dibromophenyl) diethylthiocarbamate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(N(CC)C(=O)[S:7][C:8]1[CH:13]=[C:12]([Br:14])[CH:11]=[C:10]([Br:15])[CH:9]=1)C>CO>[Br:14][C:12]1[CH:13]=[C:8]([SH:7])[CH:9]=[C:10]([Br:15])[CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
[OH-].[Na+]
Name
S-(3,5-dibromophenyl) diethylthiocarbamate
Quantity
12 g
Type
reactant
Smiles
C(C)N(C(SC1=CC(=CC(=C1)Br)Br)=O)CC
Name
Quantity
33 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (90 ml) and water (250 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with dichloromethane (90 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with a solution of sodium hydroxide (1N, 100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The combined aqueous layers were cooled to 0° C.
ADDITION
Type
ADDITION
Details
the pH was adjusted to 2 by the addition of concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
giving a white suspension
EXTRACTION
Type
EXTRACTION
Details
This suspension was extracted with dichloromethane (2×250 ml)
WASH
Type
WASH
Details
the combined extracts were washed with brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Br)S
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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